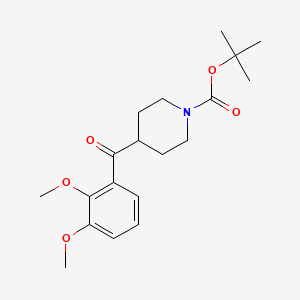

N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone

Description

N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone (CAS 139290-71-4, molecular formula C₁₉H₂₇NO₅) is a synthetic intermediate critical in the preparation of 5-HT2a receptor antagonists, as highlighted in pharmacological research . Its structure comprises a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group at the nitrogen position and a 2,3-dimethoxyphenyl moiety attached via a ketone linkage. The compound’s molecular weight is 349.42 g/mol, and its synthetic utility is validated in studies by Ullrich et al. (2000), where it served as a precursor for selective serotonin receptor modulators .

Properties

IUPAC Name |

tert-butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO5/c1-19(2,3)25-18(22)20-11-9-13(10-12-20)16(21)14-7-6-8-15(23-4)17(14)24-5/h6-8,13H,9-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGQPSLNQQAJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C(=CC=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675714 | |

| Record name | tert-Butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139290-71-4 | |

| Record name | 1,1-Dimethylethyl 4-(2,3-dimethoxybenzoyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139290-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Piperidine

The synthesis begins with the introduction of the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen. This step ensures selective functionalization of the secondary amine during subsequent reactions. A representative procedure involves reacting piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The Boc group is stable under both acidic and basic conditions, enabling its retention during later stages.

Reaction Conditions

-

Reagents : Boc₂O (1.1 equiv), triethylamine (2.0 equiv)

-

Solvent : Dichloromethane (DCM), 0°C to room temperature

-

Yield : >90% (typical for Boc protection)

Deprotection and Functionalization

After cross-coupling, the Boc group is removed to generate a reactive piperidinyl intermediate, which is further functionalized.

Boc Deprotection with Trifluoroacetic Acid

-

Reagent : Trifluoroacetic acid (TFA, 10 vol)

-

Time : 2 hours at room temperature

-

Workup : Neutralization with NH₄OH, extraction with ether

-

Yield : 83%

Characterization Data :

Reductive Amination and Alkylation

The deprotected piperidine undergoes reductive amination or alkylation to introduce substituents. For example, reaction with 4-fluorophenethyl bromide in DMF at 85°C yields a secondary amine intermediate, which is reduced with NaBH₄ to form the final alcohol derivative.

Reduction Conditions :

-

Reagent : NaBH₄ (2 equiv)

-

Solvent : Methanol, 0°C to room temperature

-

Yield : 82%

Optimization and Scalability

Catalyst Efficiency in Cross-Coupling

The Liebeskind–Srogl reaction’s success hinges on the Pd/Cu catalytic system. Testing alternative ligands (e.g., triphenylphosphine) or solvents (DMF vs. THF) could enhance yields beyond the reported 76–80%.

Purification Strategies

Crude products are purified via silica gel chromatography using gradients of ethyl acetate/hexane or chloroform/methanol. Analytical TLC (R<sub>f</sub> = 0.2–0.3) ensures homogeneity.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Boc Protection | Boc₂O, triethylamine, DCM | >90% | Moisture sensitivity |

| Cross-Coupling | Pd₂(dba)₃, CuDPP, THF | 76–80% | Catalyst cost, inert atmosphere |

| Deprotection | TFA, NH₄OH | 83% | Corrosive reagents |

| Reduction | NaBH₄, MeOH | 82% | Over-reduction side reactions |

Chemical Reactions Analysis

Types of Reactions

N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methanone group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis Pathways

The synthesis of N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone typically involves several key steps:

- Starting Materials : The synthesis generally begins with piperidine derivatives and 2,3-dimethoxybenzoyl chloride.

- Boc Protection : The tert-butyloxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.

- Formation of the Methanone : The reaction between the protected piperidine and the benzoyl chloride derivative leads to the formation of the desired methanone.

The following table summarizes various synthetic routes and intermediates used in the preparation of this compound:

| Step | Reagents/Conditions | Products |

|---|---|---|

| 1. Boc Protection | Boc2O, DMAP | N-Boc-4-piperidinylmethanol |

| 2. Acylation | 2,3-dimethoxybenzoyl chloride | This compound |

| 3. Deprotection (if needed) | TFA or HCl | 4-Piperidinylmethanone |

Biological Activities

This compound has been investigated for its potential biological activities:

- Serotonin Receptor Modulation : Research indicates that derivatives of this compound may act as antagonists for serotonin receptors, particularly the 5-HT2A receptor. Such activity is relevant in the treatment of psychiatric disorders such as schizophrenia and depression .

- Antidepressant Effects : In vivo studies have suggested that compounds similar to this compound exhibit antidepressant-like effects in animal models .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Synthesis and Characterization :

- Pharmacological Evaluation :

- Novel Drug Development :

Mechanism of Action

The mechanism of action of N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol (CAS 243640-19-9)

This compound shares the 2,3-dimethoxyphenyl group but replaces the ketone with a hydroxymethyl group on the piperidine ring. The absence of the Boc-protected nitrogen and the presence of a chiral center (R-configuration) alter its physicochemical properties, such as solubility and hydrogen-bonding capacity.

(2,3-Dimethoxyphenyl)-4-piperidinylmethanone Trifluoroacetate Salt (CAS 139290-73-6)

The trifluoroacetate salt form of the parent compound enhances solubility in polar solvents, a critical factor in pharmaceutical formulations.

Heterocyclic Compounds with Dimethoxyphenyl Groups

Benzodiazepine Derivatives ()

A 2,3-dimethoxyphenyl-substituted benzodiazepine (compound 1a) was synthesized to evaluate steric effects on acylation regioselectivity. Unlike the piperidinylmethanone target, the benzodiazepine core introduces a seven-membered ring system. Despite the structural divergence, the dimethoxy group’s steric hindrance was found to have minimal impact on acylation regioselectivity, suggesting that electronic factors (e.g., resonance effects) dominate reactivity in such systems .

Chalcone Derivatives ()

(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, a chalcone analog, demonstrated 31.58% inhibition of the Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR) interaction. The 2,3-dimethoxy motif here facilitates electrostatic interactions via the amino group, a mechanism distinct from the piperidinylmethanone’s role in receptor antagonism. This highlights how similar substituents can drive divergent biological activities depending on the core scaffold .

Triazole-Thioacetic Acids ()

2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid derivatives exhibit modified electronic profiles due to the triazole ring and sulfur linkage. Computational toxicity predictions (via GUSAR) for these compounds suggest lower acute toxicity compared to piperidine-based structures, possibly due to reduced lipophilicity.

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Core Structure | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone | 139290-71-4 | Piperidine | Boc, ketone, 2,3-dimethoxyphenyl | 349.42 |

| (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol | 243640-19-9 | Piperidine | Hydroxymethyl, 2,3-dimethoxyphenyl | 251.32 (C₁₄H₂₁NO₃) |

| (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | - | Chalcone | Amino, ketone, 2,3-dimethoxyphenyl | ~297.31 (C₁₈H₁₉NO₃) |

Key Research Findings

- Steric vs. This may extrapolate to the stability of this compound during synthetic steps.

- Biological Specificity: Chalcone derivatives with the same substituent exhibit antimalarial activity via enzyme inhibition, whereas the piperidinylmethanone is tailored for receptor antagonism, underscoring scaffold-dependent functionality .

- Formulation Advantages : Salts like the trifluoroacetate derivative improve solubility, a consideration for optimizing the pharmacokinetics of piperidine-based drug candidates .

Biological Activity

N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone, also known as tert-butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate, is a chemical compound with significant biological activity, particularly as an intermediate in the synthesis of serotonin 5-HT2A receptor antagonists. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H27NO5

- Molecular Weight : 349.42 g/mol

- CAS Number : 139290-71-4

- SMILES Notation : COc1cccc(C(=O)C2CCN(CC2)C(=O)OC(C)(C)C)c1OC

- IUPAC Name : tert-butyl 4-(2,3-dimethoxybenzoyl)piperidine-1-carboxylate

This compound acts primarily as a serotonin 5-HT2A receptor antagonist , which has implications in various psychiatric disorders. The modulation of serotonin receptors is crucial for the treatment of conditions such as schizophrenia and depression. By blocking these receptors, the compound can influence neurotransmitter systems and potentially alleviate symptoms associated with these disorders .

Antagonistic Properties

Research indicates that compounds similar to this compound exhibit significant antagonistic activity at the serotonin 5-HT2A receptor. This receptor is implicated in mood regulation and psychotic disorders. The antagonism at this site may contribute to the therapeutic effects observed in clinical settings .

In Vivo Studies

Several studies have evaluated the in vivo efficacy of serotonin receptor antagonists. For instance, a study utilizing radioligands for PET imaging demonstrated that compounds targeting the 5-HT2A receptor could provide insights into receptor distribution and function in live subjects. This research highlights the potential of this compound as a valuable tool for studying serotonergic systems .

Synthesis and Evaluation

The synthesis of this compound typically involves several steps including the Liebeskind–Srogl cross-coupling reaction. This method has been reported to yield high purity and efficiency, making it suitable for further biological evaluations .

Q & A

Q. What synthetic strategies are commonly employed for N-Boc-(2,3-dimethoxyphenyl)-4-piperidinylmethanone, and how does steric hindrance influence reaction pathways?

Methodological Answer: The synthesis typically involves coupling a Boc-protected piperidine derivative with a 2,3-dimethoxyphenyl moiety. Steric hindrance from the dimethoxyphenyl group can affect regioselectivity during functionalization. For example, in analogous systems, bulky substituents like methoxy groups were shown to limit accessibility to certain reaction sites but did not prevent acylation at the amine position under reflux conditions . Key steps include:

- Boc deprotection under acidic conditions (e.g., TFA or HCl).

- Coupling via nucleophilic substitution or metal-catalyzed cross-coupling.

- Purification via column chromatography or recrystallization.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: While direct safety data for this compound is limited, analogous piperidine derivatives with Boc protection and methoxyphenyl groups require:

- PPE: Gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H319) .

- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols (GHS H335) .

- Storage: Cool (0–6°C), dry conditions, and inert atmosphere to preserve Boc-group stability .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

Methodological Answer:

- Chromatography: HPLC or GC (≥95% purity threshold) .

- Spectroscopy:

- X-ray Crystallography: For absolute configuration determination in crystalline derivatives .

Advanced Research Questions

Q. How does the 2,3-dimethoxyphenyl substituent influence regioselectivity in downstream functionalization reactions?

Methodological Answer: The substituent introduces steric and electronic effects:

- Steric Hindrance: Methoxy groups restrict access to the piperidine ring’s 4-position, favoring reactions at less hindered sites (e.g., Boc-deprotected amine) .

- Electronic Effects: Electron-donating methoxy groups enhance aryl ring reactivity in electrophilic substitutions.

Case Study: In benzodiazepine analogs, dimethoxyphenyl groups directed acylation to the amine site despite steric challenges, highlighting the role of hydrogen bonding in guiding regioselectivity .

Q. What strategies resolve contradictions in observed vs. predicted reactivity of this compound derivatives?

Methodological Answer:

- Computational Modeling: DFT calculations to map electron density and steric maps .

- Isotopic Labeling: Trace reaction pathways (e.g., ¹³C labeling to confirm bond formation sites).

- Kinetic Studies: Compare reaction rates under varying conditions (e.g., temperature, solvent polarity) to identify rate-limiting steps .

- Cross-Validation: Use multiple characterization techniques (e.g., NMR, X-ray) to confirm structural assignments .

Q. How is this compound utilized in pharmacological studies, particularly for serotonin receptor (5-HT2A) targeting?

Methodological Answer: Structurally similar compounds (e.g., MDL100907) are 5-HT2A antagonists. Methodologies include:

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Purification: Column chromatography is impractical at scale; switch to recrystallization or distillation .

- Boc Stability: Avoid prolonged exposure to moisture/acid to prevent premature deprotection .

- Yield Optimization: Use flow chemistry for controlled reaction conditions and reduced side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.